molecular formula C17H16N4O3S2 B2890460 4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 476641-85-7

4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2890460
CAS No.: 476641-85-7
M. Wt: 388.46
InChI Key: BKIYXPWFIVCOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a pyridin-4-yl moiety on the thiazole ring (position 4). This structure places it within a class of molecules known for diverse pharmacological activities, including adenosine receptor modulation and NF-κB pathway activation .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-21(2)26(23,24)14-5-3-13(4-6-14)16(22)20-17-19-15(11-25-17)12-7-9-18-10-8-12/h3-11H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIYXPWFIVCOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₇H₁₉N₅OS
  • IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine

Research indicates that compounds similar to this compound often interact with various biological pathways:

  • NF-κB Pathway Activation :
    • A study demonstrated that sulfamoyl benzamidothiazole compounds could activate the NF-κB pathway following stimulation with Toll-like receptor (TLR)-4 agonists like lipopolysaccharide (LPS). This activation leads to enhanced release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells .
  • Cytokine Release :
    • The compound has been shown to enhance the release of pro-inflammatory cytokines, which play a crucial role in immune responses. This effect was particularly noted in combination with established adjuvants, suggesting its potential as an immunomodulator .

Biological Activity Data

Biological ActivityObserved EffectReference
NF-κB ActivationSustained activation post-LPS stimulation
Cytokine ReleaseEnhanced in THP-1 cells
ImmunomodulationIncreased antibody titers in murine models

Case Study 1: Immunological Response Enhancement

In a murine model study, the administration of this compound as a co-adjuvant with monophosphoryl lipid A (MPLA) resulted in significantly higher antigen-specific antibody titers compared to MPLA alone. This suggests that the compound may enhance vaccine efficacy through its immunomodulatory properties .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study identified key modifications on the compound's scaffold that could enhance its potency. Specific substitutions at designated sites on the thiazole and benzamide rings were correlated with increased biological activity, providing insights for future drug design efforts aimed at optimizing therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The position and nature of substituents on the thiazole ring significantly impact biological activity and physicochemical properties:

Compound Thiazole Substituent (Position 4) Key Observations Reference
Target Compound Pyridin-4-yl Potential for altered solubility and receptor interactions vs. pyridin-2/3-yl analogs. N/A
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide Pyridin-2-yl Exhibits micromolar adenosine receptor affinity; pyridine position affects binding .
Compound 4d () Pyridin-3-yl + morpholinomethyl White/yellow solids with confirmed purity; pyridin-3-yl may reduce steric hindrance.
Compound 50 () 4-Bromophenyl Activates NF-κB pathway; bromine enhances lipophilicity but may reduce solubility.
ECHEMI 313404-07-8 () 3-Nitrophenyl Nitro group increases electron-withdrawing effects, potentially improving stability.

Key Trends :

  • Pyridinyl vs.
  • Positional Effects: Pyridin-4-yl (target) vs.

Variations in the Sulfamoyl/Benzamide Region

The sulfamoyl group and benzamide core are critical for target engagement and stability:

Compound Sulfamoyl/Benzamide Modification Key Observations Reference
Target Compound N,N-Dimethylsulfamoyl Electron-withdrawing properties may improve metabolic stability and binding. N/A
Compound 2D216 () Piperidin-1-ylsulfonyl Bulkier piperidine group may reduce cell permeability compared to dimethyl analogs.
ECHEMI 313660-14-9 () Diethylsulfamoyl Larger alkyl groups (diethyl) increase lipophilicity (logP) vs. dimethyl.
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide Unmodified benzamide Benzamide is sufficient for adenosine affinity; cyclopentanamide analogs retain activity .

Key Trends :

  • Sulfamoyl Substitutions : Dimethylsulfamoyl (target) balances lipophilicity and steric bulk, whereas piperidinylsulfonyl () may hinder membrane penetration.
  • Benzamide Replacements: Cyclopentanamide substitution in retains adenosine affinity, suggesting flexibility in the amide region for target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.